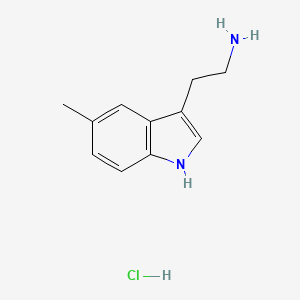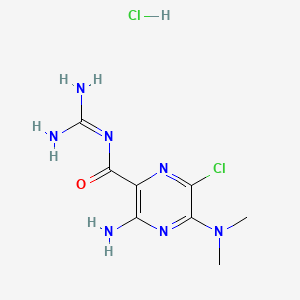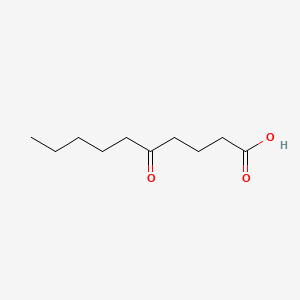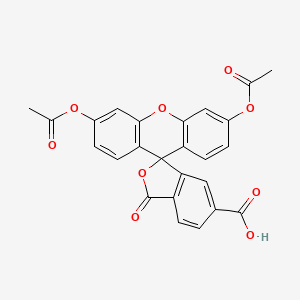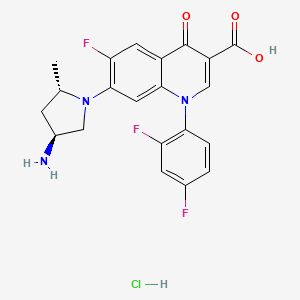
3-Quinolinecarboxylic acid, 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (2S-trans)-
概要
説明
準備方法
合成経路と反応条件
A 80556の合成は、キノロンコア構造の調製から始まる複数のステップを伴います。重要なステップには以下が含まれます。
キノロンコアの形成: これは、適切な前駆体の環化によってキノロン環を形成することを伴います。
フルオロ基の導入: フッ素化は、通常、ジエチルアミノ硫黄トリフルオリド(DAST)などの試薬または同様のフッ素化剤を用いて達成されます。
置換反応: 様々な置換基は、求核置換反応によってキノロンコアに導入されます。多くの場合、アルキルハライドまたはアリールハライドなどの試薬を塩基性条件下で用います.
工業生産方法
A 80556の工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。これには以下が含まれます。
反応条件の最適化: 温度、圧力、および溶媒系は、収率と純度を最大限に高めるために最適化されます。
連続フロー反応器の使用: これらの反応器は、反応パラメータをより適切に制御し、大量の反応物を処理することができます。
化学反応の分析
反応の種類
A 80556は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、様々な置換基を持つA 80556の様々な誘導体が含まれ、これらは生物学的活性と性質が変化することがあります .
科学的研究の応用
A 80556は、次のような幅広い科学研究の応用があります。
化学: フルオロキノロン系抗生物質とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 薬剤耐性菌を含む様々な菌株に対する抗菌活性が調査されています。
医学: 特にグラム陽性菌とグラム陰性菌が原因の細菌感染症の治療における潜在的な用途が検討されています。
作用機序
A 80556は、細菌のトポイソメラーゼII(DNAジャイレースとしても知られています)とトポイソメラーゼIVを阻害することによって、抗菌効果を発揮します。これらの酵素は、細菌のDNA複製、転写、修復に不可欠です。 これらの酵素を阻害することによって、A 80556は細菌の複製を阻害し、最終的には細菌の細胞死につながります .
類似の化合物との比較
類似の化合物
シプロフロキサシン: 作用機序は類似していますが、活性スペクトルが異なる別のフルオロキノロン系抗生物質です。
オフロキサシン: 抗菌特性は類似していますが、薬物動態が異なるフルオロキノロン系抗生物質です。
ロメフロキサシン: 化学構造と活性スペクトルが異なるフルオロキノロン系抗生物質の別のメンバーです.
A 80556の独自性
A 80556は、他のフルオロキノロン系抗生物質に耐性のあるものを含め、幅広い細菌種に対する強力な活性を持つ点で独特です。 その特定の化学構造により、細菌のトポイソメラーゼへの結合が強化され、細菌感染症との戦いにおいて貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Ofloxacin: A fluoroquinolone with similar antibacterial properties but different pharmacokinetic profile.
Lomefloxacin: Another member of the fluoroquinolone class with distinct chemical structure and activity spectrum.
Uniqueness of A 80556
A 80556 is unique in its potent activity against a broad range of bacterial species, including those resistant to other fluoroquinolones. Its specific chemical structure allows for enhanced binding to bacterial topoisomerases, making it a valuable compound in the fight against bacterial infections .
特性
IUPAC Name |
7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23;/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30);1H/t10-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGYQYMKFYFSM-JGAZGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-82-3 | |
| Record name | A 80556 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114676823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8E82X3L8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


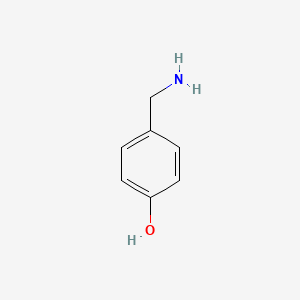
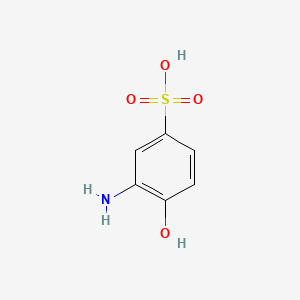
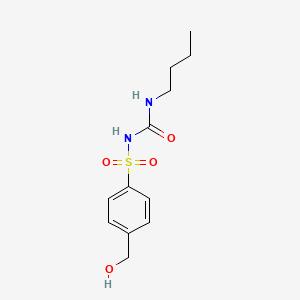
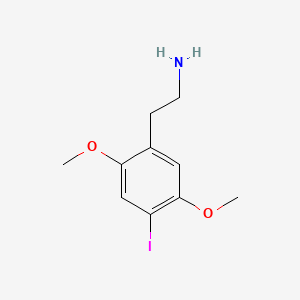

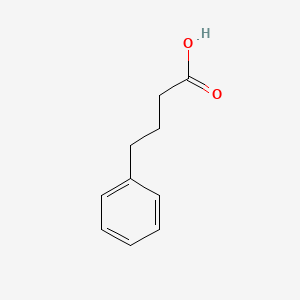
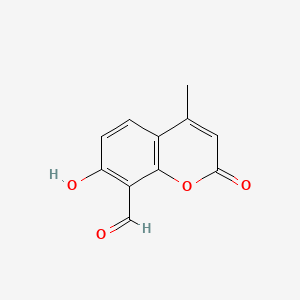
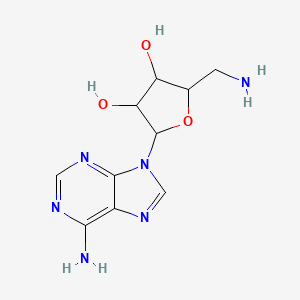
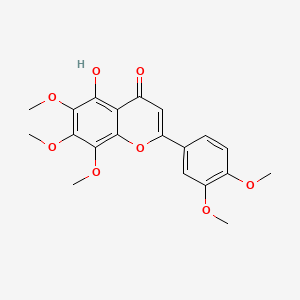
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1666345.png)
